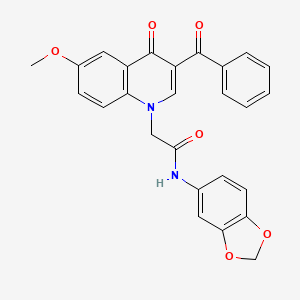

![molecular formula C31H33N3O7S B2723756 3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate CAS No. 313252-54-9](/img/structure/B2723756.png)

3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate” is a chemical substance with the molecular formula C31H33N3O7S . It is available for purchase from various chemical suppliers.

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C31H33N3O7S . This formula indicates that the molecule is composed of 31 carbon atoms, 33 hydrogen atoms, 3 nitrogen atoms, 7 oxygen atoms, and 1 sulfur atom. The exact arrangement of these atoms in space defines the structure of the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific details such as the melting point, boiling point, and density of this compound are not provided in the search results .Aplicaciones Científicas De Investigación

Antiviral Research

Specific Scientific Field

Virology and antiviral drug development.

3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate

has been investigated as an inhibitor of the influenza A virus virulence factor NS1. It achieves this by activating host expression of the mTORC1 inhibitor REDD1 (regulated in development and DNA damage responses). REDD1 induction inhibits mTORC1 by preventing the inactivation of the TSC1–TSC2 complex by AKT1, thereby blocking activation of the mTORC1 pathway . This antiviral potential is promising for combating influenza infections.

Experimental Procedures

The compound can be tested in vitro using influenza-infected cell lines. Researchers can assess its impact on viral replication, NS1 expression, and host cell responses. Dose-response studies are essential to determine effective concentrations.

Results

Quantitative data should include inhibition rates, IC50 values, and any observed changes in viral titer. Statistical analyses can compare treated vs. untreated samples.

Autophagy Modulation

Specific Scientific Field

Cell biology and autophagy regulation.

REDD1

induction promotes autophagy-mediated neutrophil extracellular traps (NETs) release from neutrophils. This process is relevant in conditions like familial Mediterranean fever (FMF) during remission . The compound’s ability to enhance autophagy pathways warrants further investigation.

Experimental Procedures

Cell culture experiments using neutrophils can assess NETs release upon REDD1 induction. Western blotting or immunofluorescence can confirm autophagy-related protein expression changes.

Results

Quantify NETs release and validate autophagy markers (e.g., LC3-II, p62). Statistical analysis can compare treated and control groups.

Insulin Signaling

Specific Scientific Field

Endocrinology and metabolic regulation.

Summary

Insulin is a known inducer of REDD1 transcription . Investigating how 3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate affects insulin signaling pathways could provide insights into metabolic disorders.

Propiedades

IUPAC Name |

3-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H33N3O7S/c35-29-25-7-4-6-24-27(32-14-2-1-3-15-32)13-12-26(28(24)25)30(36)34(29)16-5-19-41-31(37)22-8-10-23(11-9-22)42(38,39)33-17-20-40-21-18-33/h4,6-13H,1-3,5,14-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBFRXXWGEYIQIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCOC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H33N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)propyl 4-morpholin-4-ylsulfonylbenzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)

![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)

![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)

![N-[[1-[4-(Trifluoromethyl)phenyl]cyclopropyl]methyl]oxirane-2-carboxamide](/img/structure/B2723691.png)

![(Z)-3-(4-fluoro-2-methylanilino)-1-[3-(4-fluorophenyl)-2,1-benzisoxazol-5-yl]-2-buten-1-one](/img/structure/B2723692.png)